molecular formula C23H24N4O2 B5363544 3-(ADAMANTAN-1-YL)-6-AMINO-4-(4-HYDROXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

3-(ADAMANTAN-1-YL)-6-AMINO-4-(4-HYDROXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Cat. No.: B5363544
M. Wt: 388.5 g/mol
InChI Key: SJNPAWCLCGUVMJ-UHFFFAOYSA-N
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Description

3-(ADAMANTAN-1-YL)-6-AMINO-4-(4-HYDROXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex heterocyclic compound that features a unique combination of adamantane, pyrazole, and pyran moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ADAMANTAN-1-YL)-6-AMINO-4-(4-HYDROXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-(adamantan-1-yl)-4-hydroxybenzaldehyde with hydrazine hydrate to form the pyrazole ring, followed by further functionalization to introduce the pyran ring and the amino group .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the cyclization and functionalization steps .

Chemical Reactions Analysis

Types of Reactions

3-(ADAMANTAN-1-YL)-6-AMINO-4-(4-HYDROXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .

Major Products

The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(ADAMANTAN-1-YL)-6-AMINO-4-(4-HYDROXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(ADAMANTAN-1-YL)-6-AMINO-4-(4-HYDROXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(1-adamantyl)-6-amino-4-(4-hydroxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c24-11-17-18(15-1-3-16(28)4-2-15)19-20(26-27-22(19)29-21(17)25)23-8-12-5-13(9-23)7-14(6-12)10-23/h1-4,12-14,18,28H,5-10,25H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNPAWCLCGUVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=C5C(C(=C(OC5=NN4)N)C#N)C6=CC=C(C=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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